2-[(4-fluorophenyl)amino]-8-methyl-4-(thiophen-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
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Overview
Description
2-[(4-fluorophenyl)amino]-8-methyl-4-(thiophen-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a complex organic compound that belongs to the class of pyrimido[1,2-a][1,3,5]triazin-6-ones This compound is characterized by the presence of a fluorophenyl group, a thiophene ring, and a pyrimido-triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-fluorophenyl)amino]-8-methyl-4-(thiophen-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one typically involves multi-step organic reactions. One common method involves the condensation of 4-fluoroaniline with a suitable thiophene derivative, followed by cyclization with a pyrimidine precursor under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, ensures the efficient production of high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives of the original compound .
Scientific Research Applications
2-[(4-fluorophenyl)amino]-8-methyl-4-(thiophen-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-chlorophenyl)amino]-8-methyl-4-(thiophen-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
- 2-[(4-bromophenyl)amino]-8-methyl-4-(thiophen-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Uniqueness
The presence of the fluorophenyl group in 2-[(4-fluorophenyl)amino]-8-methyl-4-(thiophen-2-yl)-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one imparts unique electronic properties, making it distinct from its chlorinated or brominated analogs.
Properties
Molecular Formula |
C17H14FN5OS |
---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
2-(4-fluoroanilino)-8-methyl-4-thiophen-2-yl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C17H14FN5OS/c1-10-9-14(24)23-15(13-3-2-8-25-13)21-16(22-17(23)19-10)20-12-6-4-11(18)5-7-12/h2-9,15H,1H3,(H2,19,20,21,22) |
InChI Key |
TXIYRCMSMANXJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)NC3=CC=C(C=C3)F)C4=CC=CS4 |
Origin of Product |
United States |
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